2-(2-Bromophenoxy)propanohydrazide
Description
Contextualization of Hydrazide Derivatives in Modern Chemical Sciences
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. nih.gov This structural motif is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of heterocyclic compounds. nih.govresearchgate.net The reactivity of the hydrazide group, which can undergo reactions at both the carbonyl carbon and the nitrogen atoms, allows for its transformation into various valuable scaffolds, such as oxadiazoles, triazoles, and pyrazoles. researchgate.netnih.gov These heterocyclic systems are prevalent in many biologically active molecules, which explains the keen interest in hydrazide derivatives within medicinal chemistry and agrochemical research. nih.govpharaohacademy.com
The presence of both a nucleophilic amino group and an electrophilic carbonyl group imparts a unique chemical character to hydrazides, enabling them to participate in a variety of chemical transformations. nih.gov They are frequently employed as key intermediates in the synthesis of complex organic molecules due to their stability and predictable reactivity. researchgate.netnih.gov
Significance of Phenoxy and Bromine Substituents in Organic Synthesis and Reactivity
The 2-(2-Bromophenoxy)propanohydrazide molecule incorporates two key substituents that significantly influence its chemical properties: a phenoxy group and a bromine atom. The phenoxy group, an ether linkage to a benzene (B151609) ring, introduces a degree of conformational flexibility and can participate in non-covalent interactions, which can be crucial for the biological activity of a molecule.
The bromine substituent, a halogen, plays a multifaceted role. Its presence on the phenyl ring can modulate the electronic properties of the molecule through inductive and resonance effects. Furthermore, the bromine atom can serve as a handle for further chemical modifications, particularly through cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The position of the bromine atom on the aromatic ring (ortho, meta, or para) can have a profound impact on the molecule's reactivity and its three-dimensional structure. nih.gov
Overview of Research Trajectories for this compound and Related Scaffolds
Direct and extensive research specifically on this compound is not widely available in the public domain. However, significant research has been conducted on its isomer, 2-(4-Bromophenoxy)propanohydrazide (B1334819). researchgate.netnih.govnih.gov The primary research trajectory for this and related scaffolds is their use as intermediates in the synthesis of heterocyclic compounds with potential biological activities. researchgate.netnih.gov
Studies on 2-(4-Bromophenoxy)propanohydrazide have demonstrated its utility in creating a variety of derivatives, such as 1,3,4-oxadiazoles and other azole-containing structures. researchgate.netnih.gov These derivatives have been investigated for their potential as antimicrobial and enzyme-inhibiting agents. nih.gov The research focus suggests that the main value of these bromophenoxy propanohydrazide scaffolds lies in their ability to be readily converted into more complex molecules with diverse and potentially useful biological profiles. It is reasonable to infer that the research potential of this compound would follow a similar path, with the ortho-position of the bromine atom potentially leading to derivatives with unique steric and electronic properties compared to their para-substituted counterparts.
Chemical Data of a Closely Related Isomer: 2-(4-Bromophenoxy)propanohydrazide
Given the scarcity of data for the 2-bromo isomer, the following table presents the crystallographic data for the more extensively studied 2-(4-Bromophenoxy)propanohydrazide, which provides valuable insight into the general structural features of this class of compounds. nih.gov
| Property | Value |
| Molecular Formula | C9H11BrN2O2 |
| Molecular Weight | 259.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 10.2598(14) Å |
| b | 4.8009(7) Å |
| c | 23.322(3) Å |
| β | 112.712(6)° |
| Volume | 1059.7(3) ų |
| Z | 4 |
This data is for 2-(4-Bromophenoxy)propanohydrazide as reported in the literature. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLYTCHXUSOFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957637 | |
| Record name | 2-(2-Bromophenoxy)propanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362495-44-1 | |
| Record name | 2-(2-Bromophenoxy)propanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenoxy Propanohydrazide
Established Synthetic Pathways for Bromophenoxy Hydrazide Derivatives
The synthesis of 2-(2-Bromophenoxy)propanohydrazide and its analogs can be achieved through several strategic routes. These methods are designed to efficiently construct the core structure of the molecule, which consists of a bromophenoxy group linked to a propanohydrazide moiety.
Direct Synthesis Approaches for this compound
The most direct and widely employed method for the synthesis of this compound involves the reaction of an appropriate ester precursor with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol portion and the formation of the desired hydrazide.
A typical procedure involves dissolving the starting ester, methyl 2-(2-bromophenoxy)propionate or ethyl 2-(2-bromophenoxy)propionate, in a suitable alcoholic solvent such as methanol (B129727) or ethanol (B145695). nih.govresearchgate.netresearchgate.net An excess of hydrazine hydrate is then added to the solution. nih.govresearchgate.netresearchgate.net The use of excess hydrazine is crucial to drive the reaction towards completion and to minimize the formation of dimeric byproducts. researchgate.net The reaction mixture is typically heated under reflux for several hours to ensure a complete conversion. nih.govresearchgate.netresearchgate.net
Precursor Synthesis and Esterification Routes for Bromophenoxy Intermediates
The synthesis of the necessary precursor, the corresponding ester of 2-(2-bromophenoxy)propanoic acid, is a critical preliminary step. This is generally accomplished through a Williamson ether synthesis followed by esterification.
The synthesis of the 2-(2-bromophenoxy)propanoic acid starts with 2-bromophenol. sigmaaldrich.commerckmillipore.comsigmaaldrich.com The phenolic proton is first abstracted by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an ethyl 2-halopropionate, typically ethyl 2-bromopropionate.
Once the 2-(2-bromophenoxy)propanoic acid is obtained, it is converted to its corresponding ester. A common method for this transformation is Fischer esterification. osti.gov This involves reacting the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst, like sulfuric acid. osti.gov The reaction is typically heated to drive the equilibrium towards the formation of the ester.
Reaction Conditions and Yield Optimization Strategies
The efficiency of hydrazide synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and the molar ratio of reactants. researchgate.net While alcohols like methanol and ethanol are common solvents, in some cases, the reaction can be carried out neat, without any solvent, by simply heating the ester with hydrazine hydrate. researchgate.net
To optimize the yield, a significant excess of hydrazine hydrate, sometimes as much as 15 to 20 molar equivalents, is often used. researchgate.net The reaction progress is typically monitored using thin-layer chromatography (TLC). nih.govresearchgate.net Upon completion, the product is usually isolated by pouring the reaction mixture into water, which causes the hydrazide to precipitate. nih.govresearchgate.net The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water. nih.govresearchgate.net
| Parameter | Condition | Purpose |
| Reactants | Ester (e.g., methyl 2-(2-bromophenoxy)propionate), Hydrazine Hydrate | Formation of the hydrazide |
| Solvent | Methanol or Ethanol | To dissolve reactants and facilitate the reaction |
| Temperature | Reflux | To increase the reaction rate |
| Reactant Ratio | Excess Hydrazine Hydrate | To drive the reaction to completion and minimize byproducts |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the reaction |
| Work-up | Precipitation in water | To isolate the crude product |
| Purification | Recrystallization | To obtain the pure hydrazide |
Derivatization and Functionalization of the Hydrazide Moiety
The hydrazide functional group in this compound is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Condensation Reactions Leading to Hydrazone Formation
The hydrazide moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. organic-chemistry.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate then eliminates a molecule of water to yield the stable hydrazone. These reactions are often catalyzed by a small amount of acid.
The formation of hydrazones is a versatile method for introducing a wide variety of substituents onto the this compound scaffold, thereby enabling the generation of a library of related compounds with potentially diverse chemical and biological properties.
Ring Annulation Strategies for Heterocyclic Systems utilizing this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. nih.govnih.gov The hydrazide functionality can participate in ring-forming reactions, known as annulation reactions, to construct five- and six-membered heterocyclic rings.
Scientific Literature Lacks Specific Focus on this compound
This scarcity of dedicated research prevents a comprehensive and scientifically accurate analysis of its specific synthetic methodologies, its role as a synthone for azoles and oxadiazoles, and the application of green chemistry principles to its synthesis, as outlined in the requested article structure.
While general principles of hydrazide synthesis and their subsequent chemical transformations are well-established, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. The position of the bromine atom on the phenyl ring significantly influences the electronic and steric properties of the molecule, meaning that data and reaction conditions for the 4-bromo isomer cannot be directly extrapolated to the 2-bromo isomer.
Therefore, due to the lack of specific research on This compound , it is not possible to generate the requested article with the required level of detail and scientific rigor, while strictly adhering to the provided outline and focusing solely on the specified compound.
General Synthetic Pathways for Analogous Compounds
For context, the synthesis of similar phenoxy propanohydrazides typically involves a two-step process:
Etherification: A substituted phenol (B47542) (in this case, 2-bromophenol) is reacted with an ester of 2-halopropanoic acid (such as ethyl 2-bromopropionate) under basic conditions to form the corresponding phenoxy propanoate ester.
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the desired hydrazide.
The subsequent role of such hydrazides as synthons for heterocyclic compounds like azoles and 1,3,4-oxadiazoles is a common application in medicinal chemistry. These transformations typically involve cyclization reactions with various reagents. For instance, reaction with carbon disulfide in the presence of a base can lead to oxadiazole-thiones, while reaction with carboxylic acids or their derivatives can yield 2,5-disubstituted 1,3,4-oxadiazoles.
Green Chemistry Considerations in Hydrazide Synthesis
In the broader context of hydrazide synthesis, green chemistry principles are being increasingly applied. These approaches often focus on:
Solvent-free reactions: Utilizing microwave irradiation or mechanochemical methods (grinding) to facilitate reactions without the need for volatile organic solvents.
Catalytic methods: Employing reusable catalysts to improve reaction efficiency and reduce waste.
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
However, the application of these specific green methodologies to the synthesis of This compound has not been documented in the available literature.
While the general chemical principles for the synthesis and reaction of compounds like this compound are understood, the absence of specific published research on this particular isomer makes it impossible to provide a detailed and authoritative article as requested. Further experimental research focusing specifically on this compound would be required to generate the detailed findings necessary to fulfill the article's outline.
In-Depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive investigation into the spectroscopic characteristics of the chemical compound this compound has revealed a significant lack of available data across key analytical techniques. Despite extensive searches of scientific literature and chemical databases, detailed experimental findings for the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) of this specific ortho-brominated isomer are not publicly accessible.
The inquiry, aimed at constructing a detailed article on the advanced spectroscopic elucidation of this compound, was unable to procure the necessary primary data to fulfill the requested sections on ¹H NMR, ¹³C NMR, two-dimensional NMR, IR, UV-Vis, and MS analysis.
While information is available for the positional isomer, 2-(4-Bromophenoxy)propanohydrazide (B1334819), this data is not transferable to the 2-bromo-substituted compound due to the different substitution pattern on the phenyl ring, which would significantly alter the spectroscopic signatures. The position of the bromine atom influences the electronic environment of the entire molecule, leading to distinct chemical shifts in NMR, unique vibrational modes in IR, different electronic transitions in UV-Vis, and specific fragmentation patterns in mass spectrometry.
Similarly, data for structurally related compounds, such as 2-(2-chlorophenoxy)propionic acid, cannot be used as a direct substitute for the target molecule. Although general principles of spectroscopic interpretation could be applied, the absence of concrete experimental values for this compound prevents a scientifically accurate and detailed analysis as stipulated.
Advanced Spectroscopic Elucidation of 2 2 Bromophenoxy Propanohydrazide Structure
X-ray Diffraction Analysis for Solid-State Conformational and Crystal Packing Insights
As no crystallographic data for 2-(2-Bromophenoxy)propanohydrazide is available, this section cannot be completed. The generation of data tables and a detailed discussion of research findings are contingent on the availability of experimental X-ray diffraction data.
Computational Chemistry and Molecular Modeling of 2 2 Bromophenoxy Propanohydrazide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of 2-(2-Bromophenoxy)propanohydrazide.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the electronic energy at various atomic arrangements to find the one with the lowest energy, corresponding to the equilibrium geometry.
Conformational analysis is also critical, as the molecule possesses several rotatable bonds, particularly around the ether linkage and the propanohydrazide chain. This flexibility gives rise to multiple conformers. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy, stable conformers. The relative position of the bulky bromine atom at the ortho position significantly influences the preferred conformation due to steric hindrance, affecting the dihedral angle between the phenyl ring and the propanohydrazide moiety. For the related compound, 2-(4-Bromophenoxy)propanohydrazide (B1334819), X-ray crystallography studies have shown that the bromophenoxy group has a specific orientation relative to the propanohydrazide moiety, and similar computational studies would elucidate these details for the ortho-isomer.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: As specific published data for the 2-bromo isomer is not available, this table illustrates typical parameters that would be obtained from DFT calculations.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| C-O (ether) | ~1.37 Å | |
| N-N | ~1.42 Å | |
| C=O | ~1.23 Å | |
| Dihedral Angle | C-C-O-C | Variable (Conformer dependent) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would map the electron density distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO may be distributed across the carbonyl group and the phenyl ring.
Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) (Note: These values are representative examples of what FMO analysis would yield.)
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap (ΔE) | - |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, making them primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic interaction.
Simulated Vibrational Spectra and Theoretical Spectroscopic Data Correlation
DFT calculations can simulate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing the computed spectrum with experimental data, the accuracy of the optimized geometry can be validated. Furthermore, this correlation allows for the precise assignment of vibrational modes to specific bonds or functional groups within the molecule, aiding in the structural characterization of this compound.
Molecular Docking Simulations for Potential Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For this compound, docking simulations could be performed against various biological targets, such as enzymes or receptors implicated in disease. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. The hydrazide moiety is a potent hydrogen bond donor and acceptor, suggesting it could play a key role in anchoring the molecule within a protein's active site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand Dissociation Pathways
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. By simulating the motions of all atoms in the ligand-receptor complex, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and explore the pathways by which the ligand might dissociate from its target. These simulations provide deeper insights into the flexibility of the complex and the energetic landscape of the binding process, offering a more realistic representation of the biological environment.
Quantitative Structure-Activity Relationship (QSAR) Studies on Bromophenoxy Hydrazide Frameworks
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By correlating molecular descriptors (physicochemical properties) with observed activity, QSAR models can be developed to predict the activity of new, untested compounds, guide lead optimization, and provide insights into the mechanism of action. researchgate.netbohrium.com This approach is a cornerstone of modern drug discovery and agrochemical research, offering a rational basis for the design of more potent and selective molecules. researchgate.netajrconline.org
The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. bohrium.com These properties are quantified using molecular descriptors, which can be calculated from the two-dimensional (2D) or three-dimensional (3D) representation of the molecule. researchgate.net Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then employed to build the QSAR model. beilstein-journals.org
While no specific QSAR studies have been published exclusively on this compound, extensive research on structurally related phenoxyacetic acid and hydrazide derivatives provides a strong foundation for understanding the structure-activity relationships within the bromophenoxy hydrazide framework. These studies, often focused on herbicidal or other biological activities, highlight the key molecular features that govern the efficacy of these compounds.
Detailed Research Findings from Analogous Systems
QSAR studies on phenoxyacetic acid derivatives, which share the core phenoxy group with this compound, have revealed the importance of several molecular descriptors in determining their biological activity. For instance, in a study on a series of phenoxyacetic acid congeners with potential herbicidal properties, it was found that lipophilicity (log P), polarizability, and the number of hydrogen bond donors and acceptors were critical determinants of their ability to penetrate plant cuticles and interact with their biological target. mdpi.com
The following interactive data table summarizes the types of molecular descriptors and their influence on the biological activity of phenoxyacetic acid derivatives, which can be extrapolated to the bromophenoxy hydrazide framework.
| Descriptor Category | Specific Descriptor | General Influence on Activity |
| Hydrophobicity | log P (octanol-water partition coefficient) | A moderate level of lipophilicity is often optimal for membrane permeability. mdpi.com |
| Electronic | Hammett constants (σ), Dipole moment | The electronic nature of substituents on the phenyl ring can influence binding to the target protein. |
| Steric | Molar refractivity (MR), Taft steric parameter (Es) | The size and shape of substituents can either enhance or hinder the fit of the molecule into the active site. |
| Topological | Wiener index, Zagreb index | These descriptors relate to the branching and connectivity of the molecule, which can affect its overall shape and flexibility. |
| Quantum Chemical | HOMO/LUMO energies | These descriptors provide insight into the molecule's reactivity and ability to participate in charge-transfer interactions. |
A hypothetical QSAR study on a series of bromophenoxy propanohydrazide derivatives might involve synthesizing a library of compounds with variations at different positions of the molecule, such as the substituent on the phenyl ring or the nature of the acyl group in the hydrazide moiety. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed.
The following interactive table presents a hypothetical dataset from such a QSAR study, illustrating the relationship between structural modifications, molecular descriptors, and biological activity (represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration).
| Compound | R-group (on phenyl ring) | pIC50 (Experimental) | log P | Molar Refractivity (MR) |
| 1 | H | 4.5 | 2.1 | 65.2 |
| 2 | 2-Br | 5.2 | 2.9 | 70.1 |
| 3 | 4-Cl | 5.0 | 2.8 | 69.8 |
| 4 | 4-F | 4.8 | 2.3 | 65.5 |
| 5 | 2,4-diCl | 5.5 | 3.5 | 74.7 |
In this hypothetical scenario, the QSAR model might reveal that increasing the lipophilicity (log P) and the molar refractivity (MR) of the substituent on the phenyl ring leads to an increase in biological activity, up to a certain point. This would suggest that hydrophobic and steric interactions are crucial for the binding of these compounds to their biological target.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the 3D arrangement of the molecules. rsc.orgnih.gov These methods generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
For the bromophenoxy hydrazide framework, a 3D-QSAR study could reveal the optimal spatial arrangement of the bromophenoxy and propanohydrazide moieties for interaction with the target protein. For example, the steric contour map might indicate that a bulky substituent at the ortho position of the phenyl ring (as in the case of the bromo group in this compound) is favorable for activity, while the electrostatic contour map might highlight the importance of the hydrogen-bonding capabilities of the hydrazide group for binding.
Mechanistic Investigations of 2 2 Bromophenoxy Propanohydrazide Interactions with Biological Systems
In Vitro Biochemical Assay Development and Validation for Small Molecule Interactions
The initial step in characterizing a bioactive small molecule involves the development and validation of in vitro biochemical assays. bioduro.com These assays are crucial for quantifying the molecule's interaction with its biological target, typically a protein or enzyme, and for screening large compound libraries to identify lead candidates. bioduro.comnih.gov
Protein-Ligand Binding Affinity Determinations
Determining the binding affinity between a ligand, such as 2-(2-bromophenoxy)propanohydrazide, and its target protein is a primary objective. Affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. numberanalytics.commalvernpanalytical.com Several robust methods are employed for this purpose:
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at a sensor surface as the ligand flows over an immobilized protein, allowing for real-time monitoring of binding and dissociation kinetics. numberanalytics.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. numberanalytics.com This provides a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Fluorescence Spectroscopy: This method relies on changes in the fluorescence properties (intensity, polarization, or emission/excitation spectra) of either the protein or the ligand upon complex formation. findlight.net Fluorescence Polarization (FP) is particularly useful for studying interactions in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect changes in the chemical environment of atomic nuclei within the protein or ligand upon binding, making it highly effective for studying weak interactions and determining the binding site. numberanalytics.comfindlight.net
Affinity Selection-Mass Spectrometry (AS-MS): This technique combines affinity selection with mass spectrometry to identify and rank ligands from a mixture based on their ability to bind to a target protein. acs.orgnih.gov
The selection of a particular method depends on factors such as the properties of the protein and ligand, the required throughput, and the specific information desired (e.g., kinetics vs. thermodynamics).
Below is an illustrative table showing the kind of data generated from such affinity determination studies for a hypothetical interaction between this compound and a target protein.
| Assay Method | Binding Affinity (Kd) | Stoichiometry (n) | Notes |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | 5.2 µM | 1.05 | Provides full thermodynamic profile. |
| Surface Plasmon Resonance (SPR) | 4.8 µM | N/A | Measures real-time kinetics (kon/koff). |
| Fluorescence Polarization (FP) | 6.1 µM | N/A | Requires a fluorescent probe. |
Characterization of Target Engagement Mechanisms
Confirming that a small molecule interacts with its intended target within a complex biological environment, such as a living cell, is known as target engagement. cofc.eduoxfordglobal.com This step is critical to validate the mechanism of action and ensure that the observed biological effects are due to the on-target interaction. rsc.orgacs.org
Several advanced techniques are used to measure and characterize target engagement:
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation. nih.gov Cells or cell lysates are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or mass spectrometry. nih.gov
Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, allowing for the identification of both on-target and off-target interactions. nih.gov
These methods offer the significant advantage of not requiring modification or labeling of the small molecule, thus preserving its native binding characteristics. nih.gov
Enzyme Inhibition Studies (where applicable to hydrazide derivatives)
The hydrazide moiety (-CONHNH2) present in this compound is a well-known pharmacophore found in many enzyme inhibitors. nih.govmdpi.comtandfonline.com Therefore, investigating the potential of this compound and its derivatives to inhibit enzyme activity is a logical step. Hydrazides have been reported to inhibit various enzymes, including monoamine oxidases (MAOs), laccases, and cholinesterases. nih.govmdpi.com
Enzyme inhibition assays are designed to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). Kinetic studies are then performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.comtandfonline.com For example, a study on various hydrazide derivatives against peroxidase determined their IC50 values and inhibition constants (Ki). aip.org
The following table provides hypothetical IC50 data for this compound against a panel of enzymes, illustrating how its inhibitory profile might be characterized.
| Enzyme Target | IC50 (µM) | Inhibition Type |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | 12.5 | Competitive |
| Monoamine Oxidase B (MAO-B) | > 100 | Not Active |
| Laccase | 35.2 | Non-competitive |
| Acetylcholinesterase (AChE) | 89.7 | Mixed |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. nih.gov This involves synthesizing and testing a series of derivatives to understand how specific structural modifications affect biological activity. nih.gov
Positional Isomer Effects on Binding and Interactions
Isomerism plays a critical role in biological activity. solubilityofthings.com The position of substituents on a molecule can dramatically alter its three-dimensional shape and electronic properties, thereby affecting how it binds to a biological target. solubilityofthings.comnih.gov
For this compound, key positional isomers would involve moving the bromine atom on the phenoxy ring to the meta- (3-position) or para- (4-position). Each isomer will present a different surface for interaction with a protein's binding pocket. For instance, a study of the related compound 2-(4-bromophenoxy)propanohydrazide (B1334819) revealed its crystal structure and hydrogen bonding patterns, which would differ from the 2-bromo isomer. nih.govresearchgate.net The ability to form specific hydrogen bonds or hydrophobic interactions often dictates binding affinity and specificity. nih.gov Differentiating between positional isomers is a common challenge in analytical chemistry, often requiring a combination of chromatographic and spectroscopic techniques. researchgate.net
An SAR table for positional isomers might look as follows, comparing binding affinity (Kd) against a specific target.
| Compound | Bromine Position | Target Binding Affinity (Kd, µM) |
|---|---|---|
| This compound | ortho | 5.2 |
| 2-(3-Bromophenoxy)propanohydrazide | meta | 15.8 |
| 2-(4-Bromophenoxy)propanohydrazide | para | 9.7 |
Impact of Substituent Modifications on Interaction Profiles
Beyond positional isomerism, modifying or replacing the bromine substituent with other chemical groups can provide deep insights into the SAR. The nature of the substituent (e.g., its size, polarity, and electron-donating or -withdrawing properties) can profoundly influence binding. nih.govacs.org
For example, replacing the bromine atom with other halogens (F, Cl, I) or with non-halogen groups like methyl (-CH3), methoxy (B1213986) (-OCH3), or nitro (-NO2) would probe the binding pocket's tolerance for steric bulk and its electronic preferences. Studies on salicylaldehyde (B1680747) hydrazone derivatives have shown that electron-withdrawing groups can strengthen intramolecular hydrogen bonds, which in turn affects the molecule's conformation and activity. nih.gov Similarly, research on other heterocyclic compounds has demonstrated that specific substituents, like chlorine atoms on a phenyl ring, can significantly enhance binding affinity and inhibitory potency against targets like VEGFR-2. acs.org
This systematic modification allows for the construction of a detailed SAR map, guiding the rational design of more potent and selective analogs.
| Compound Derivative (Modification at position 2) | Substituent | Target Binding Affinity (Kd, µM) | Notes |
|---|---|---|---|
| 2-(2-Fluorophenoxy)propanohydrazide | -F | 8.1 | Smaller, more electronegative. |
| 2-(2-Chlorophenoxy)propanohydrazide | -Cl | 4.5 | Similar size to Br, different electronics. |
| 2-(2-Iodophenoxy)propanohydrazide | -I | 7.3 | Larger, more polarizable. |
| 2-(2-Methylphenoxy)propanohydrazide | -CH3 | 22.4 | Probes for hydrophobic pocket. |
| 2-(2-Nitrophenoxy)propanohydrazide | -NO2 | 3.9 | Strong electron-withdrawing group. |
Research on this compound and its Biological Interactions Remains Undisclosed
Despite a thorough review of scientific literature and databases, no publically available research was found detailing the mechanistic investigations of this compound's interactions with biological systems, specifically concerning its potential for allosteric modulation and the conformational changes that may be induced by its binding to proteins or other cellular targets.
The initial search for information on this specific chemical compound did not yield any studies that would fulfill the requested article's focus. While general principles of allosteric modulation are well-documented for various ligands and protein targets, data directly linking "this compound" to such mechanisms is absent from the public domain.
Searches for the biological activity, protein binding, and receptor interaction of this compound were also unsuccessful. It is possible that research into this specific molecule is proprietary, in very early stages and not yet published, or that the compound has not been a subject of significant biological investigation.
One study on a related isomer, 2-(4-Bromophenoxy)propanohydrazide, was identified. However, this research focused on the compound's synthesis and crystal structure, providing no information on its interactions with biological macromolecules or any potential allosteric effects. The difference in the bromine atom's position on the phenoxy ring from the ortho (2-bromo) to the para (4-bromo) position can significantly alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and mode of action. Therefore, findings related to the 4-bromo isomer cannot be extrapolated to the 2-bromo isomer.
Applications of 2 2 Bromophenoxy Propanohydrazide and Its Derivatives in Advanced Materials and Chemical Biology
A Versatile Chemical Scaffold for Building Complex Organic Molecules
The true strength of 2-(2-Bromophenoxy)propanohydrazide lies in its capacity to act as a versatile chemical scaffold. The hydrazide functional group is a reactive handle that can readily undergo a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex organic molecules. This reactivity is analogous to that of its para-substituted counterpart, 2-(4-Bromophenoxy)propanohydrazide (B1334819), which has been extensively used as an intermediate in the synthesis of various heterocyclic compounds. nih.gov
The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones, a key step in the synthesis of many biologically active molecules. Furthermore, it can be cyclized to form a range of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are core structures in many pharmaceutical agents and functional materials. nih.gov The presence of the ortho-bromine atom on the phenoxy ring also opens up possibilities for further functionalization through cross-coupling reactions, allowing for the introduction of additional chemical diversity.
The synthesis of such heterocyclic compounds often involves the reaction of the hydrazide with various electrophilic reagents. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones, while treatment with isothiocyanates can yield thiosemicarbazides, which are precursors to triazoles. These reactions highlight the modularity of using this compound as a scaffold, enabling the systematic construction of libraries of complex molecules for various applications.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Potential Synthetic Precursors from this compound |
| Pyrazoles | Reaction with 1,3-dicarbonyl compounds |
| Oxadiazoles | Cyclization using phosgene (B1210022) or its equivalents, or via oxidative cyclization of acylhydrazones |
| Triazoles | Reaction with isothiocyanates followed by cyclization |
| Pyridazinones | Reaction with α,β-unsaturated esters or acids |
Integration into Polymeric Scaffolds for Functional Materials
The application of this compound extends beyond small molecule synthesis into the realm of polymer chemistry. The hydrazide group provides a convenient anchor point for grafting the molecule onto polymeric backbones, thereby imparting specific functionalities to the resulting material. This approach is gaining traction for the development of "smart" polymers that can respond to external stimuli or exhibit specific catalytic or binding properties.
One promising strategy involves the use of polymers containing reactive groups that can readily couple with the hydrazide moiety of this compound. For example, polymers bearing aldehyde or activated ester functionalities can be modified through straightforward condensation or amidation reactions. Poly(acryloyl hydrazide) is a notable example of a versatile polymeric scaffold that can be functionalized through its pendant hydrazide groups, offering a template for the incorporation of molecules like this compound. nih.govrsc.orgresearchgate.net
The incorporation of the 2-bromophenoxy group into a polymer can introduce several desirable properties. The aromatic nature of the phenoxy ring can enhance the thermal stability and mechanical properties of the polymer. Furthermore, the bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups through techniques like Suzuki or Heck coupling. This versatility enables the creation of functional materials with tailored properties for applications in areas such as catalysis, separation membranes, and drug delivery systems. mpg.de
Development of Chemical Probes for Investigating Biological Pathways
In the field of chemical biology, there is a constant need for sophisticated molecular tools to probe and understand complex biological processes. The unique structure of this compound makes it an attractive candidate for the development of chemical probes designed to investigate specific biological pathways.
A key aspect in the design of chemical probes is the ability to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, without significantly perturbing the molecule's interaction with its biological target. The hydrazide functionality of this compound provides a convenient site for the attachment of such reporters. For instance, a fluorescent dye containing a reactive aldehyde or carboxylic acid group can be readily coupled to the hydrazide.
The ortho-position of the bromine atom on the phenoxy ring can be strategically exploited in probe design. This substitution pattern can influence the conformation of the molecule and its binding affinity and selectivity for a particular protein target. For example, in the design of enzyme inhibitors, the ortho-bromo group could interact with specific amino acid residues in the active site, leading to enhanced potency and selectivity. Moreover, the bromine atom itself can be a useful feature, for instance, in the development of probes for X-ray crystallography studies to aid in structure-based drug design. The design of photoreactive chemical probes often involves incorporating moieties like benzophenones, which can be synthetically linked to a core scaffold to allow for covalent attachment to target proteins upon photoactivation. rsc.orgrsc.orgunimi.it
The development of chemical probes based on the this compound scaffold could enable researchers to study a wide range of biological processes, from enzyme activity to protein-protein interactions, with high precision. Such probes would be invaluable tools for target validation and drug discovery efforts. acs.org
Future Research Directions and Unexplored Avenues for 2 2 Bromophenoxy Propanohydrazide
Advanced Synthetic Strategies for Complex 2-(2-Bromophenoxy)propanohydrazide Analogues
The development of novel analogues of this compound is critical for exploring its structure-activity relationships (SAR). While traditional synthesis often involves the condensation of an ester with hydrazine (B178648) hydrate (B1144303), future research should focus on more sophisticated and efficient methodologies to generate a diverse library of complex derivatives.
Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on sustainability. Future efforts could employ green chemistry principles, such as the use of organocatalysts like L-proline in solvent-free conditions, which has been shown to be effective for preparing other hydrazide derivatives with high yields and purity mdpi.com. Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields in the preparation of heterocyclic systems from hydrazide precursors mdpi.com.
Combinatorial Synthesis: To rapidly generate a wide array of analogues, combinatorial chemistry techniques could be applied. By reacting this compound with a diverse set of aldehydes, ketones, or isothiocyanates, a large library of hydrazone or thiosemicarbazide (B42300) derivatives can be created. This high-throughput approach would be invaluable for the initial screening of biological activity nih.govmdpi.comnih.gov.
Novel Functionalization Techniques: Advanced methods for functionalizing the hydrazide core can provide access to unique chemical space. For instance, strategies involving the regioselective alkylation of trifluoroacetyl-protected hydrazides could allow for precise modification of the hydrazine nitrogen atoms, leading to novel N-substituted analogues with potentially distinct biological properties cdnsciencepub.com. Furthermore, exploring reactions at the 2-position of the propane (B168953) chain or further substitution on the bromophenyl ring could yield compounds with fine-tuned steric and electronic properties nih.gov.
Integration with Emerging Spectroscopic and Imaging Modalities for In Situ Analysis
Standard characterization of this compound and its derivatives relies on established techniques like NMR, IR, and mass spectrometry mdpi.commdpi.com. However, future research can benefit from the integration of more advanced analytical methods for dynamic and in-situ analysis.
Advanced Mass Spectrometry: Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) offer the ability to analyze compounds in their native state with minimal sample preparation techbriefs.com. These methods could be used to study the stability of this compound in complex biological matrices, detect reactive metabolites in real-time, or screen for its binding to protein targets directly from a surface.
Spectroscopic Probes for Bioimaging: A significant unexplored avenue is the development of fluorescently-tagged analogues of this compound. By incorporating a fluorophore into the molecular structure, researchers could visualize the compound's localization within cells, track its uptake and distribution, and observe its interaction with subcellular organelles or potential binding partners using advanced microscopy techniques.
Vibrational Spectroscopy and Crystallography: Detailed structural insights can be gained from comparative experimental and theoretical studies. Future work should include single-crystal X-ray diffraction analysis to unequivocally determine the three-dimensional structure of new analogues mdpi.com. This experimental data, when combined with theoretical calculations from Density Functional Theory (DFT), can provide a deep understanding of the molecule's geometric parameters, vibrational modes, and electronic properties mdpi.comrsc.org.
Refined Computational Predictions and Machine Learning Applications in Design and Discovery
Computational chemistry and machine learning are revolutionizing drug discovery and materials science. For this compound, these tools can guide the design of new analogues and predict their properties, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: Initial computational efforts should involve molecular docking studies to predict the binding modes of this compound analogues with various biological targets, such as enzymes or receptors rsc.org. Subsequently, by generating a library of analogues and measuring their biological activity, robust QSAR models can be developed. These models establish a mathematical relationship between chemical structure and activity, enabling the prediction of potency for newly designed compounds drug-dev.comnih.gov.
Machine Learning and Deep Learning Models: The application of machine learning (ML) algorithms like Random Forest (RF) and Support Vector Machines (LS-SVM) can enhance predictive modeling nih.gov. Future research could leverage large datasets to train ML models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, a critical step in drug development youtube.com. Furthermore, generative deep learning models could be employed for the de novo design of entirely new molecules based on the this compound scaffold, optimized for multiple desired properties simultaneously drug-dev.comresearchgate.net.
Table 1: Potential Computational and Machine Learning Applications
| Technique | Application for this compound Analogues | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding affinity and mode to specific protein targets. | Identification of high-potential biological targets. |
| DFT Calculations | Determining electronic properties, orbital energies, and reactivity. | Understanding of chemical stability and reaction mechanisms. |
| QSAR Modeling | Correlating structural features with biological activity. | Guiding the design of more potent analogues. |
| Machine Learning | Predicting ADMET properties and virtual screening of large libraries. | Prioritizing compounds for synthesis and reducing late-stage failures. |
| Generative Models | De novo design of novel chemical structures. | Discovery of innovative compounds with optimized multi-parameter profiles. |
Exploration of Novel Biochemical Interaction Modalities and Target Identification Methodologies
A crucial area of future research is to identify the specific biological targets of this compound and to understand its mechanism of action. The hydrazide functional group is known to interact with various biological systems, often acting as an enzyme inhibitor or a metal chelator nih.goviaea.org.
Activity-Based Protein Profiling (ABPP): The reactivity of the hydrazide moiety can be exploited for target identification. ABPP is a powerful chemoproteomic strategy that uses reactive probes to map functional amino acids in the proteome acs.org. A probe based on the this compound scaffold could be synthesized to covalently label its protein targets in a cellular lysate or even in living cells. Subsequent proteomic analysis would then identify these target proteins, providing direct insight into the compound's mechanism of action acs.org.
Pharmacophore-Based Virtual Screening: By creating a 3D pharmacophore model based on the structure of this compound, researchers can screen large databases of protein structures to identify potential binding partners. This approach has been successfully used to identify hydrazide-based inhibitors for targets like c-Met kinase nih.gov.
Screening against Known Hydrazide-Targeting Enzymes: Many enzymes are known to be inhibited by hydrazide-containing compounds. A focused screening campaign against a panel of such enzymes, for instance, carbonic anhydrases or laccases, could rapidly identify potential activities and provide a starting point for further optimization mdpi.comnih.gov. The ability of hydrazides to interact with heme-containing enzymes also presents a viable avenue for investigation acs.org.
By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical, biological, and therapeutic potential of this compound and its future generations of analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-bromophenoxy)propanohydrazide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2-(2-bromophenoxy)propanoic acid hydrazide with appropriate aldehydes under reflux conditions. For example, derivatives of propanohydrazide are often prepared by refluxing the hydrazide precursor with aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol, using catalytic acetic acid to accelerate imine formation . To optimize efficiency, reaction parameters such as solvent polarity, temperature, and catalyst concentration should be systematically varied. Green chemistry principles, such as reducing solvent waste or using microwave-assisted synthesis, may enhance yield and purity .
Q. What purification and characterization techniques are critical for ensuring the integrity of this compound?
- Methodological Answer :
- Purification : Recrystallization from ethanol or methanol is commonly used to isolate pure crystals. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) may resolve byproducts .
- Characterization :
- Spectroscopy : IR confirms the presence of C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches. ¹H NMR reveals aromatic protons (δ 6.8–7.6 ppm) and hydrazide NH signals (δ 8.5–9.5 ppm) .
- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .
Q. How can researchers validate the purity of this compound derivatives using chromatographic methods?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm provides resolution for hydrazide derivatives. Purity >95% is acceptable for biological assays. Thin-Layer Chromatography (TLC) on silica gel (visualized under UV or iodine vapor) is a cost-effective preliminary check .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For example, monoclinic crystals (space group P21/c) of the 4-bromophenoxy analog show a dihedral angle of 82.81° between the bromophenoxy and propanohydrazide planes, stabilized by N–H⋯O hydrogen bonds along the b-axis . Data collection with CuKα radiation (λ = 1.54178 Å) and refinement using SHELXL (R factor <0.05) ensures precise bond-length and angle measurements .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in pharmacological contexts?
- Methodological Answer :
- Functional Group Modifications : Replace the bromophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Biological Assays : Test derivatives against COX-1/COX-2 enzymes to evaluate anti-inflammatory potential, comparing IC₅₀ values to naproxen derivatives .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) screens for target protein binding .
Q. How should researchers address contradictions in spectral or crystallographic data during structural elucidation?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate NMR/IR data with computational predictions (e.g., Gaussian09) or compare to structurally analogous compounds .
- Crystallographic Ambiguities : Re-refine diffraction data using alternative software (e.g., Olex2 vs. SHELX) or collect additional datasets at higher resolution. For example, conflicting hydrogen-bonding patterns may arise from temperature-dependent polymorphism, necessitating variable-temperature XRD studies .
Q. What mechanistic insights can be gained from studying the thermal stability and degradation pathways of this compound?
- Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition onset temperatures. Coupling TGA with Mass Spectrometry (TGA-MS) detects volatile fragments (e.g., HBr, CO₂), while Solid-State NMR tracks structural changes during pyrolysis. Such data inform storage conditions and synthetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
